Methyl 2-amino-4-methylbenzoate
Overview
Description
Methyl 2-amino-4-methylbenzoate is a compound that can be associated with various chemical studies, particularly in the context of molecular structure analysis, synthesis, and chemical reactions. While the provided papers do not directly address Methyl 2-amino-4-methylbenzoate, they do discuss related compounds which can offer insights into the properties and behaviors that Methyl 2-amino-4-methylbenzoate may exhibit.
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification reactions, which are typically one-pot reactions that can be completed within a short time frame and yield brightly colored solids that are easily monitored by color change during purification . Similarly, the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates from methyl 2-amino-3-hydroxybenzoate suggests that the synthesis of Methyl 2-amino-4-methylbenzoate could involve comparable esterification or substitution reactions .
Molecular Structure Analysis
The molecular structure of compounds closely related to Methyl 2-amino-4-methylbenzoate, such as Methyl 2-amino 5-bromobenzoate, has been investigated using density functional theory (DFT) . The crystal and molecular structure of 2-amino-3-methylbenzoic acid, which shares a similar molecular framework, has been determined to be monoclinic with extensive refinement . These studies suggest that Methyl 2-amino-4-methylbenzoate may also exhibit a well-defined crystal structure that could be analyzed using similar computational and experimental techniques.
Chemical Reactions Analysis
The reactivity of related compounds can provide insights into the potential chemical reactions of Methyl 2-amino-4-methylbenzoate. For instance, the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from 2-aminobenzothiazole involves Michael addition followed by ring-closure, indicating that Methyl 2-amino-4-methylbenzoate could participate in similar addition and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Methyl 2-amino-4-methylbenzoate have been characterized through various techniques. For example, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate have been extensively analyzed, providing information on vibrational modes, molecular electrostatic potential, electronic properties, and thermodynamic properties . The crystal structure of 2-amino-3-methylbenzoic acid reveals that except for two hydrogen atoms of the methyl group, the molecule is approximately planar, which could be indicative of the planarity of Methyl 2-amino-4-methylbenzoate as well .
Scientific Research Applications
Corrosion Inhibition : Methyl 2-amino-4-methylbenzoate, in combination with other compounds, has been used for corrosion protection of mild steel in hydrochloric acid. The study shows the inhibitors' adsorption on the electrode surface, which leads to high inhibition efficiency, demonstrating its potential in corrosion prevention (Shainy, Ammal, & Joseph, 2017).
Crystal and Molecular Structure Analysis : The structure of crystals of derivatives of methyl 2-amino-4-methylbenzoate, such as 2-amino-3-methylbenzoic acid, has been determined. This research provides insights into the crystalline structure, which is crucial for understanding the physical properties of these compounds (Brown & Marsh, 1963).
Supramolecular Chemistry : Studies have explored the supramolecular associations and crystal structures formed by methyl 2-amino-4-methylbenzoate derivatives with various acids. These findings are significant for the development of molecular salts and understanding their crystal packing and hydrogen bonding features (Khalib et al., 2014).
Synthesis of Key Intermediates : Methyl 2-amino-4-methylbenzoate is used in the synthesis of key intermediates for various chemical compounds, demonstrating its importance in organic synthesis and the pharmaceutical industry. For instance, its derivatives have been used in synthesizing anti-cancer drug intermediates (Sheng-li, 2004).
Solubility Studies : Research has been conducted on the solubility of derivatives of methyl 2-amino-4-methylbenzoate in various solvents, which is essential for its purification and application in different formulations (Zhu et al., 2019).
Cosmetic and Drug Applications : Methyl 2-amino-4-methylbenzoate derivatives, like methyl 4-hydroxybenzoate, are used as antimicrobial agents in cosmetics, personal care products, and as food preservatives. Understanding their crystal structure and molecular interactions is crucial for their application in these industries (Sharfalddin et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
Record name | Methyl 2-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methylbenzoate | |
CAS RN |
18595-17-0 | |
Record name | Methyl 2-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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